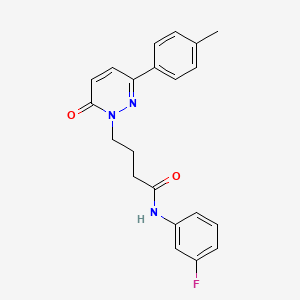

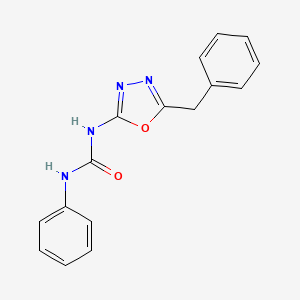

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the condensation of carboxylic acids with hydrazine to form the heterocyclic 1,3,4-oxadiazole nucleus .Molecular Structure Analysis

The molecular formula of 1,3,4-oxadiazole is C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse and depend on the specific substituents attached to the oxadiazole ring .Physical And Chemical Properties Analysis

1,3,4-Oxadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

- Mechanisms of action include inhibiting growth factors, enzymes (such as thymidylate synthase, HDAC, and topoisomerase II), and proteins contributing to cancer cell proliferation .

- Notably, hybridization of 1,3,4-oxadiazole with other anticancer pharmacophores results in different mechanisms of action, targeting specific biological pathways .

- Researchers have employed molecular docking techniques to understand how 1,3,4-oxadiazole derivatives interact with cancer-related targets. These studies reveal binding interactions and guide drug design .

- SAR studies explore the relationship between structural modifications and biological activity. Researchers analyze how specific substitutions affect cytotoxicity and selectivity against cancer cells .

- Telomerase plays a crucial role in cancer cell immortality. Some 1,3,4-oxadiazole derivatives inhibit telomerase, potentially disrupting cancer cell growth .

- Histone deacetylases (HDACs) regulate gene expression. Certain 1,3,4-oxadiazole compounds act as HDAC inhibitors, affecting epigenetic processes in cancer cells .

- Thymidylate synthase and thymidine phosphorylase are enzymes involved in DNA synthesis and repair. 1,3,4-oxadiazole derivatives have been investigated for their inhibitory effects on these enzymes .

Anticancer Potential

Molecular Docking Studies

Structure-Activity Relationship (SAR) Investigations

Inhibition of Telomerase Activity

HDAC Inhibition

Thymidylate Synthase and Thymidine Phosphorylase Inhibition

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-15(17-13-9-5-2-6-10-13)18-16-20-19-14(22-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZSILZJBBUNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Benzyl-1,3,4-oxadiazol-2-yl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)

![1-[(3R,4S)-4-Hydroxyoxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2541092.png)

![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2541103.png)